6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid
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Overview
Description
6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a heterocyclic compound with a molecular formula of C10H11NO3 and a molecular weight of 193.2 g/mol . This compound features a quinolizine core structure, which is a bicyclic system consisting of a six-membered ring fused to a five-membered ring containing nitrogen. The presence of a carboxylic acid group and a ketone group at specific positions in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone can lead to the formation of the quinolizine core . The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as a Lewis acid or a base, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of hydroxyquinolizine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and electrophiles such as alkyl halides or acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions include oxidized quinolizine derivatives, hydroxyquinolizine derivatives, and substituted quinolizine derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid: This compound has an additional hydroxy group at the 8-position, which can influence its chemical reactivity and biological activity.
7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid:
Uniqueness
6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is unique due to its specific substitution pattern and the presence of both a ketone and a carboxylic acid group. This combination of functional groups contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
1511756-34-5 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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